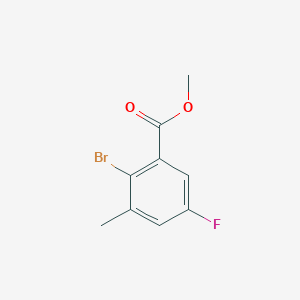

Methyl 2-bromo-5-fluoro-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHXIBZJCZIDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-5-fluoro-3-methylbenzoate serves as a versatile intermediate in the synthesis of various complex organic molecules. Its unique functional groups facilitate reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing the synthesis of different derivatives. For instance, using sodium methoxide can yield methyl 2-fluoro-3-methylbenzoate.

- Reduction Reactions : The compound can undergo reduction to form amines, which are valuable in pharmaceutical applications.

Pharmaceutical Development

Due to its structural characteristics, this compound is explored for potential use in drug development. Its ability to modify biological activity through functional group manipulation makes it a candidate for designing new therapeutic agents.

- Case Study : Research has shown that derivatives of this compound exhibit activity against various bacterial strains, indicating potential as a scaffold for antibiotic development .

Material Science

In material science, this compound is utilized to create novel materials with specific properties. Its reactivity allows for the incorporation into polymers and other materials, enhancing their performance characteristics.

Mechanism of Action

The mechanism by which Methyl 2-bromo-5-fluoro-3-methylbenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-bromo-5-fluoro-3-methylbenzoate belongs to a class of halogenated methyl benzoates. Its structural analogs differ in substituent positions or functional groups, leading to distinct chemical and physical properties. Below is a detailed comparison:

Table 1: Structural Isomers of Methyl Bromo-Fluoro-Methylbenzoates

Key Observations:

Positional Effects on Reactivity: Electrophilic Substitution: Bromine at position 2 (OT-5502) directs incoming electrophiles to positions 4 or 6 due to its meta-directing nature, while fluorine at position 5 (ortho/para-directing) competes, creating regioselectivity challenges. In contrast, QM-4060 (2-Br, 4-F) may exhibit enhanced para-directing effects from fluorine, favoring reactions at position 6 .

Functional Group Variations: Amino vs. Methyl Substituents: Methyl 2-amino-3-bromo-5-fluorobenzoate (CID 53536958, C₈H₇BrFNO₂) replaces the methyl group with an amino (-NH₂) group at position 2. The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig), unlike the inert methyl group in OT-5502 .

Purity and Commercial Availability :

- OT-5502 is available at 96% purity, slightly lower than QM-4060 and QD-7514 (98%), possibly due to synthetic challenges in isolating isomers with adjacent substituents .

Table 2: Functional Group Comparison

Research Implications

- Synthetic Utility : OT-5502’s bromine and fluorine substituents make it a candidate for Suzuki-Miyaura cross-coupling or fluorinated drug intermediates. Its isomers (e.g., QK-3709) may serve as controls in regioselectivity studies .

- Spectroscopic Differentiation : NMR and FTIR spectra can distinguish isomers. For example, OT-5502’s methyl group at position 3 would show distinct ¹H NMR shifts compared to QD-7514’s methyl at position 4 .

Biological Activity

Methyl 2-bromo-5-fluoro-3-methylbenzoate is an organic compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine atoms, make it a valuable candidate for studying various biological activities and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrF and a molecular weight of approximately 229.06 g/mol. The compound is characterized by a benzoate structure with halogen substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and fluorine) can enhance the compound's binding affinity through hydrophobic interactions and can participate in hydrogen bonding with active sites on proteins.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This property is particularly relevant in the context of drug design, where enzyme inhibitors are often sought after for therapeutic applications.

- Receptor Interaction : The structural features allow for potential interactions with biological receptors, which could lead to various physiological effects.

1. Pharmaceutical Development

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its unique functional groups can be modified to develop new drugs with targeted biological activity.

2. Research Applications

The compound is utilized in various research fields, including:

- Organic Synthesis : It acts as an intermediate for synthesizing more complex organic molecules.

- Material Science : It is used in developing novel materials with specific properties due to its unique reactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Preparation Methods

Reaction Mechanism and Conditions

The bromination of methyl 5-fluoro-2-methylbenzoate (CAS 175278-29-2) with N-bromosuccinimide (NBS) in concentrated sulfuric acid represents a direct route to the target compound. The reaction proceeds via electrophilic aromatic substitution, where NBS acts as a brominating agent under acidic conditions.

Key Steps :

-

Cooling and Bromination : The starting material (15 g, 90 mmol) is dissolved in concentrated sulfuric acid (200 mL) and cooled to 0–5°C. NBS (17.8 g, 100 mmol) is added portionwise to minimize exothermic side reactions.

-

Stirring and Workup : After 3 hours at 0°C and 16 hours at room temperature, the mixture is quenched in ice water (2 L) and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 22 g of crude product.

Optimization Insights :

-

Temperature Control : Maintaining temperatures below 5°C during NBS addition prevents decomposition of the brominating agent.

-

Solvent System : Sulfuric acid enhances the electrophilicity of bromine by protonating NBS, facilitating regioselective substitution at the meta position relative to the methyl group.

Diazotization-Fluorination of Methyl 2-Methyl-3-Amino-5-Bromobenzoate

Reaction Design and Novelty

A patent by Guangzhou Dankang Pharmaceutical Biological Co., Ltd. (CN110092745) discloses a diazotization-fluorination strategy starting from methyl 2-methyl-3-amino-5-bromobenzoate. This method avoids chlorinated byproducts by using hexafluorophosphoric acid (HPF6) and sodium nitrite in a sulfuric acid-water solvent system.

Procedure :

-

Diazotization : The amino precursor (35 g) is suspended in a 1:3.5 mixture of concentrated sulfuric acid and water at -10°C. Sodium nitrite (31.6 g in 90 mL water) is added to generate the diazonium intermediate.

-

Fluorination : HPF6 (125 g) is introduced, leading to fluorine displacement of the diazo group. Post-reaction, the mixture is filtered, and the solid intermediate is decomposed in 1,2-dichlorobenzene at 130°C.

Yield and Purity :

-

Yield : 88.9% (30 g from 35 g starting material).

-

Purity : 98% by GCMS, confirmed via NMR (CDCl, 400 MHz): δ 7.84 (s, 1H), 7.37 (dd, Hz, 1H), 3.93 (s, 3H), 2.45 (d, Hz, 3H).

Advantages :

-

Reduced Byproducts : The sulfuric acid-water system suppresses halogen exchange reactions, avoiding chlorinated impurities common in HCl-based methods.

-

Scalability : Demonstrated in Example 2 with a 130 g scale, yielding 114.1 g (88.9%).

Comparative Analysis of Preparation Methods

Efficiency and Practical Considerations

*Estimated from 22 g yield relative to 15 g starting material.

Industrial Applicability

The diazotization-fluorination route is favored for large-scale production due to its high yield and minimal byproducts. However, bromination with NBS remains viable for laboratories lacking specialized reagents. Esterification is limited by precursor availability but offers near-quantitative yields under mild conditions.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-5-fluoro-3-methylbenzoate, and how can by-product formation be minimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A common approach is:

Methylation and bromination: Start with 5-fluoro-3-methylbenzoic acid. Protect the carboxylic acid group via esterification (e.g., using methanol and H₂SO₄ as a catalyst) to form methyl 5-fluoro-3-methylbenzoate. Bromination at the 2-position can then be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) .

By-product mitigation: Monitor reaction progress via TLC or HPLC. Optimize bromination stoichiometry (1:1.05 molar ratio of substrate to NBS) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound from di-brominated by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H NMR: Expect splitting patterns due to fluorine’s spin-½ nucleus. The methyl ester (COOCH₃) appears as a singlet (~3.8–3.9 ppm). The aromatic protons will show complex splitting (e.g., H-4 and H-6) due to coupling with fluorine and bromine .

- ¹³C NMR: The electron-withdrawing bromine and fluorine substituents deshield adjacent carbons. Use DEPT-135 to distinguish CH₃ groups (e.g., ester methyl at ~52 ppm) .

- MS (EI): Look for molecular ion peaks at m/z 274 (M⁺, C₁₀H₉BrFO₂) and characteristic fragmentation patterns (e.g., loss of COOCH₃ group, m/z 199) .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Methodological Answer: The bromine at the 2-position is sterically hindered by the adjacent methyl group, complicating Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

- Catalyst optimization: Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance selectivity for the bromine site over potential side reactions at the fluorine .

- Microwave-assisted synthesis: Short reaction times (10–20 min at 120°C) reduce decomposition risks. Pre-activate the catalyst with NaOtBu to improve turnover .

- Competitive experiments: Compare reactivity with analogous substrates (e.g., methyl 2-chloro-5-fluoro-3-methylbenzoate) to quantify electronic and steric effects .

Q. How do solvent and temperature influence the stability of this compound under basic conditions?

Methodological Answer: The ester group is susceptible to hydrolysis in polar protic solvents (e.g., H₂O/MeOH). Stability studies show:

- pH dependence: Below pH 8, hydrolysis is negligible. At pH > 10, degradation occurs rapidly (t₁/₂ < 1 hr at 25°C). Use anhydrous DMF or THF for reactions requiring basic conditions (e.g., Grignard additions) .

- Temperature effects: Storage at –20°C in amber vials under argon extends shelf life (>12 months). Avoid freeze-thaw cycles to prevent crystallization-induced decomposition .

Q. How can contradictory NOE or XRD data for this compound be resolved?

Methodological Answer:

- Crystallography: Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3). XRD analysis confirms the spatial arrangement of substituents, particularly the dihedral angle between the bromine and fluorine, which influences electronic properties .

- NOE correlations: Irradiate the methyl ester group to detect proximity to aromatic protons. Discrepancies between calculated (DFT) and observed NOE intensities may arise from dynamic effects (e.g., rotational barriers); use variable-temperature NMR to resolve .

Q. What are the implications of fluorine and bromine substituents on the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

- Activation effects: The electron-withdrawing fluorine at the 5-position meta to bromine enhances the electrophilicity of the aromatic ring, facilitating SNAr at the 2-bromo position.

- Competing pathways: Under strongly basic conditions (e.g., KNH₂/NH₃), dehydrohalogenation may occur, forming a benzyne intermediate. Trap with furan to confirm via Diels-Alder adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.